R,S-Tetrahydropapaverine
Description
Contextual Significance in Benzylisoquinoline Alkaloid (BIA) Chemistry
R,S-Tetrahydropapaverine, chemically known as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is a member of the vast and pharmacologically important class of benzylisoquinoline alkaloids (BIAs). nih.gov This class of plant-derived compounds is renowned for a wide array of biological activities, including antispasmodic, antitussive, and antimicrobial properties. nih.gov
The significance of tetrahydropapaverine within BIA chemistry is multifaceted. It is structurally related to papaverine (B1678415), a principal alkaloid found in the opium poppy (Papaver somniferum L.). nih.govontosight.ai While papaverine is known for its vasodilatory effects, its tetrahydro derivative, tetrahydropapaverine, exhibits distinct pharmacological profiles. ontosight.ai The biosynthesis of papaverine is believed to involve (S)-tetrahydropapaverine (THP) as a direct precursor. pnas.org The conversion of THP to papaverine involves a four-electron oxidation. pnas.org
Recent research has highlighted the importance of THP as a key intermediate in the synthesis of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium. pnas.orgpnas.org These drugs are clinically significant and are often administered during anesthesia to facilitate tracheal intubation. pnas.org The demand for these drugs, particularly during global health crises, has underscored the importance of stable and efficient supply chains for their precursors, including tetrahydropapaverine. pnas.org
Furthermore, the study of tetrahydropapaverine and its biosynthesis contributes to the broader understanding of BIA metabolism in plants. pnas.org Although it is a crucial intermediate, the complete enzymatic pathway for papaverine production in opium poppy has not been fully elucidated, with several hypotheses under investigation. pnas.org Research into the heterologous biosynthesis of THP in microorganisms like yeast aims to develop alternative and potentially more stable sources for this important precursor, independent of plant cultivation. pnas.orgpnas.org
The chemical structure of tetrahydropapaverine, featuring a tetrahydroisoquinoline backbone with methoxy (B1213986) groups, suggests potential for various biological interactions. ontosight.ai Its R-enantiomer is functionally related to (R)-norlaudanosoline. nih.gov The racemic mixture, this compound, is also referred to as Norlaudanosine. chemicalbook.com
Historical Perspectives on Its Discovery and Early Research Hypotheses
The scientific history of tetrahydropapaverine is intrinsically linked to the long-standing interest in opium alkaloids and their derivatives. While chemical syntheses for papaverine have been available since the early 20th century, the specific focus on its tetrahydro derivative has evolved over time. pnas.org
Early pharmacological investigations into related compounds laid the groundwork for understanding the potential activities of tetrahydropapaverine. For instance, a 1967 study explored the pharmacological properties of tetrahydropapaveroline (B182428), a related benzylisoquinoline alkaloid. nih.gov
The role of tetrahydropapaverine as a key intermediate became more prominent with the development of synthetic neuromuscular blocking agents. The synthesis of atracurium besylate, which utilizes tetrahydropapaverine as a starting material, was disclosed in patents, highlighting its industrial relevance. google.com The process involves the reduction of 3,4-dihydropapaverine (B1221456) to obtain racemic tetrahydropapaverine, which is then resolved to isolate the desired R-isomer for the synthesis of atracurium. google.com
Early research hypotheses centered on its potential neurotoxic effects. Studies identified tetrahydropapaverine (also referred to as norlaudanosine) as having neurotoxic effects on dopamine (B1211576) neurons. chemicalbook.commedchemexpress.com Other early investigations explored its impact on biochemical pathways, such as the inhibition of serotonin (B10506) biosynthesis. medchemexpress.com
More recent historical developments have focused on optimizing the synthesis of specific enantiomers of tetrahydropapaverine. A practical process for the large-scale synthesis of R-tetrahydropapaverine was reported in 2022, emphasizing a one-pot process and an efficient resolution method to obtain the desired enantiomer with high purity and yield. acs.org This reflects the ongoing evolution of research from initial discovery and pharmacological screening to sophisticated process chemistry driven by pharmaceutical applications.
Chemical Data of Tetrahydropapaverine and its Salts
| Property | This compound | R-Tetrahydropapaverine | R-tetrahydropapaverine HCl |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline nih.gov | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline nih.gov | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ium chloride |
| Molecular Formula | C₂₀H₂₅NO₄ nih.gov | C₂₀H₂₅NO₄ nih.gov | C₂₀H₂₆ClNO₄ guidechem.comscbt.com |
| Molecular Weight | 343.4 g/mol nih.gov | 343.4 g/mol nih.gov | 379.88 g/mol scbt.comchemicalbook.com |
| CAS Number | 13074-31-2 nih.gov | 50896-90-7 nih.gov | 54417-53-7 guidechem.comchemicalbook.com |
| Synonyms | Norlaudanosine chemicalbook.com | (R)-(+)-Tetrahydropapaverine, (R)-norlaudanosine nih.gov | (R)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline HCl scbt.com |
Properties
CAS No. |
1654-28-0 |
|---|---|
Molecular Formula |
C40 H56 O |
Synonyms |
R,S-Tetrahydropapaverine |
Origin of Product |
United States |
Biosynthesis of R,s Tetrahydropapaverine
Natural Occurrence and Precursor Pathways in Plants
(S)-Tetrahydropapaverine (THP) is a naturally occurring plant secondary metabolite found in species such as the opium poppy (Papaver somniferum). pnas.orgnih.gov It belongs to the vast and structurally diverse class of benzylisoquinoline alkaloids (BIAs), many of which possess significant therapeutic properties. nih.govnih.gov The biosynthesis of THP is a complex process, starting from the amino acid tyrosine and involving a series of enzymatic steps to construct the characteristic tetrahydroisoquinoline core. The entire pathway has been a subject of extensive research, leading to the reconstruction of its biosynthetic route in microbial systems like yeast for sustainable production. pnas.orgpnas.org
Role as an Intermediate in Papaverine (B1678415) and Related BIA Biosynthesis
Historically, the biosynthetic pathway to papaverine, a potent vasodilator, was a subject of debate. scite.ainih.gov It is now understood that (S)-Tetrahydropapaverine is the direct and immediate precursor to papaverine. pnas.orgnih.gov The final step in papaverine biosynthesis is the aromatization of the (S)-Tetrahydropapaverine molecule through a four-electron oxidation process. pnas.org Radioactive tracer experiments in Papaver somniferum seedlings have confirmed this relationship, showing the conversion of fed (RS)-tetrahydropapaverine into papaverine. scite.ai This positions THP as a central molecule, not only as a precursor to papaverine but also as a key intermediate in the synthesis of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium. pnas.orgnih.govpnas.org
Intermediacy of (S)-Reticuline and Laudanosine (B1674548) in the Biosynthetic Route
The biosynthetic journey to tetrahydropapaverine begins with earlier BIA precursors. The central branch-point intermediate in the formation of numerous BIAs is (S)-reticuline. pnas.org For decades, it was hypothesized that papaverine was formed from the full O-methylation of norlaudanosoline, followed by aromatization. scite.ainih.gov However, modern research using stable isotope labeling has revised this pathway.
The currently accepted route proceeds via (S)-reticuline. nih.gov This molecule undergoes further modifications, including N-methylation, leading to the formation of laudanosine. A crucial and once-elusive step in the pathway is the subsequent demethylation of laudanosine to yield (S)-tetrahydropapaverine. nih.gov This demethylation step connects the N-methylated laudanosine with the N-demethylated skeleton required for papaverine. nih.gov Therefore, both (S)-reticuline and laudanosine are confirmed intermediates in the biosynthetic route to (S)-tetrahydropapaverine. scite.ainih.gov
Enzymatic Transformations and Key Regulatory Enzymes
The synthesis of R,S-Tetrahydropapaverine from its precursors is not a spontaneous process but is meticulously controlled by a series of specific enzymes. These biocatalysts ensure the correct stereochemistry and molecular structure are achieved at each step. The key enzymatic activities involved in the later stages of the THP pathway are predominantly methylation reactions, governed by a class of enzymes known as methyltransferases.
Methyltransferase Activities in the Biosynthetic Cascade
Methyltransferases (MTs) are a large and diverse group of enzymes that play a critical role in the biosynthesis of specialized plant metabolites, including BIAs. frontiersin.orgoup.com They catalyze the transfer of a methyl group, typically from the donor molecule S-adenosyl-L-methionine (SAM), to an acceptor molecule, which in this case are the BIA intermediates. nih.govresearchgate.net These methylation events are crucial as they alter the chemical properties of the alkaloids, such as their stability, solubility, and bioactivity, thereby contributing significantly to the vast chemical diversity seen in plants. frontiersin.orgnih.govresearchgate.net In the context of BIA biosynthesis, two main types of methyltransferases are particularly important: O-methyltransferases and N-methyltransferases. nih.govresearchgate.net
O-methyltransferases are responsible for the methylation of hydroxyl groups on the alkaloid scaffold. frontiersin.org In the pathway leading to tetrahydropapaverine, several O-methylation steps are required to convert the initial precursors into the fully methylated structure of laudanosine, which precedes THP. For instance, studies on the medicinal plant Nelumbo nucifera (sacred lotus) have identified specific OMTs, such as 6-O-methyltransferase (6OMT) and 7-O-methyltransferase (7OMT), which act on 1-benzylisoquinoline (B1618099) intermediates. nih.gov These enzymes often exhibit regiospecificity, meaning they selectively methylate a particular hydroxyl group on the substrate molecule. nih.gov The catalytic promiscuity of some OMTs, their ability to act on multiple substrates, is also a key factor in generating the structural diversity of BIAs. oup.com In a significant breakthrough for synthetic biology, a scoulerine (B1208951) 9-O-methyltransferase was engineered to efficiently O-methylate 1-benzylisoquinoline alkaloids at the 3' position, enabling the de novo biosynthesis of THP in yeast. pnas.org
Table 1: Key O-Methyltransferases in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Typical Substrate(s) | Function |
| 6-O-methyltransferase | 6OMT | (R,S)-Norcoclaurine | Methylates the hydroxyl group at the 6-position of the isoquinoline (B145761) core. nih.gov |
| 7-O-methyltransferase | 7OMT | (S)-N-methylcoclaurine | Primarily methylates the hydroxyl group at the 7-position. nih.gov |
| 4'-O-methyltransferase | 4'OMT | (S)-Reticuline precursors | Methylates the hydroxyl group at the 4'-position of the benzyl (B1604629) group. nih.gov |
| Scoulerine 9-O-methyltransferase (Engineered) | S9OMT | 1-benzylisoquinoline alkaloids | Engineered to O-methylate the 3' position, enabling THP synthesis. pnas.org |
Table 2: Key N-Methyltransferases in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme Name | Abbreviation | Typical Substrate(s) | Function |
| Coclaurine (B195748) N-methyltransferase | CNMT | (S)-Coclaurine | Methylates the secondary amine of coclaurine to form N-methylcoclaurine. |
| Reticuline N-methyltransferase | RNMT | (S)-Norreticuline | Catalyzes the N-methylation of norreticuline (B8769265) to form (S)-reticuline. |
Dehydrogenation and Oxidation Steps Leading to Downstream Metabolites
The biosynthesis of (R,S)-Tetrahydropapaverine (THP) does not represent an endpoint in the metabolic pathway within organisms like the opium poppy (Papaver somniferum). Instead, THP serves as a crucial precursor that undergoes further enzymatic transformations, primarily dehydrogenation and oxidation, to yield downstream metabolites. The most notable of these is papaverine, a benzylisoquinoline alkaloid (BIA) with significant pharmacological applications. nih.govpnas.org The conversion of THP to papaverine is a four-electron oxidation process that results in the aromatization of the tetrahydroisoquinoline ring system. nih.govnih.gov This transformation is a critical step, converting the relatively flexible THP molecule into the rigid, planar structure of papaverine.
Role of Flavoprotein Oxidases (e.g., DBOX, TPOX)
The enzymatic machinery responsible for the final oxidative steps in the biosynthesis of papaverine and the related alkaloid sanguinarine (B192314) involves a class of enzymes known as flavoprotein oxidases. nih.gov These enzymes utilize a flavin cofactor, typically FAD (flavin adenine (B156593) dinucleotide), to catalyze oxidation-reduction reactions. nih.gov
A key enzyme identified in opium poppy is a versatile flavoprotein oxidase that has been functionally characterized as Dihydrobenzophenanthridine Oxidase (DBOX). nih.govnih.gov While its primary role in the plant appears to be the final two-electron oxidation of dihydrosanguinarine (B1196270) to sanguinarine, in vitro studies have demonstrated its capability to catalyze the four-electron oxidation of (RS)-tetrahydropapaverine to papaverine. nih.govnih.gov This suggests DBOX, or an enzyme with very similar properties often referred to as tetrahydropapaverine oxidase (TPOX), is responsible for this conversion in vivo. nih.gov
The recombinant DBOX enzyme, when expressed heterologously, showed a preference for dihydrosanguinarine but was also proficient in converting other alkaloids, including (RS)-canadine to berberine (B55584) and, significantly, THP to papaverine. nih.gov The functional versatility of this enzyme was further supported by virus-induced gene silencing (VIGS) experiments in opium poppy. Reducing DBOX transcript levels led to a corresponding decrease in the accumulation of not only sanguinarine but also papaverine, confirming its multifunctional role in BIA metabolism. nih.gov
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) | Organism |
| Dihydrobenzophenanthridine Oxidase | DBOX | Dihydrosanguinarine, (RS)-Tetrahydropapaverine | Sanguinarine, Papaverine | Papaver somniferum |
| Tetrahydropapaverine Oxidase | TPOX | (S)-Tetrahydropapaverine | Papaverine | Papaver somniferum |
Characterization of 1,2-Dihydropapaverine as an Intermediate
Early biosynthetic hypotheses suggested a direct aromatization of tetrahydropapaverine to papaverine. However, more detailed investigations using stable-isotope-labeled precursors in Papaver seedlings have revised this model. nih.govnih.gov These studies led to the identification and characterization of a new intermediate compound: 1,2-dihydropapaverine . nih.govnih.gov
The aromatization of the THP ring system proceeds in a stepwise manner. The first dehydrogenation step occurs, leading to the formation of 1,2-dihydropapaverine. This intermediate is then further oxidized in a final dehydrogenation of the 1,2-bond to yield the fully aromatic papaverine. nih.gov The characterization of this intermediate provided a more complete and accurate picture of the final stages of papaverine biosynthesis. nih.govnih.gov
Genetic and Molecular Basis of Biosynthetic Enzymes
The production of (R,S)-Tetrahydropapaverine and other BIAs is underpinned by a complex network of genes encoding the necessary biosynthetic enzymes. Understanding this genetic basis is fundamental for both elucidating the regulatory mechanisms in the plant and for harnessing these pathways in metabolic engineering applications.
Gene Cloning and Expression of Biosynthetic Enzymes
Significant progress has been made in identifying, cloning, and characterizing the genes that encode the enzymes of the BIA pathway. The gene for DBOX, the flavoprotein oxidase involved in THP oxidation, was isolated from an opium poppy stem transcriptome database. nih.gov Researchers queried the database with sequences of known flavoprotein oxidases, like berberine bridge enzyme, which led to the identification of the DBOX gene. nih.gov This gene was subsequently expressed in a heterologous host, the yeast Pichia pastoris, to produce the recombinant enzyme for functional characterization. nih.gov
Similarly, the enzymes required for the de novo biosynthesis of THP in engineered microbes have been cloned and expressed. This often involves a combination of enzymes from different source organisms. For example, in the successful engineering of Saccharomyces cerevisiae (yeast) to produce (S)-THP, several genes were heterologously expressed. pnas.orgnih.gov This included not only plant-derived genes but also enzymes from Rattus norvegicus to synthesize and recycle the necessary cofactor tetrahydrobiopterin. pnas.org Protein engineering has also been crucial; for instance, a variant of scoulerine 9-O-methyltransferase was developed to efficiently O-methylate 1-benzylisoquinoline alkaloids at the 3′ position, a key step in producing THP. nih.govpnas.org
Regulation of Gene Expression in BIA Pathways
The regulation of BIA biosynthesis in plants like opium poppy is a highly complex and multi-layered process. It involves precise control over which genes are expressed, in which specific cells, and at what time. nih.gov
Cell-Specific Expression: BIA biosynthesis in opium poppy is compartmentalized across at least three different cell types associated with the phloem: companion cells, sieve elements, and laticifers. nih.gov The transcripts and enzymes for different parts of the pathway are distributed among these cells, necessitating the transport of pathway intermediates between them. nih.gov This spatial separation implies a sophisticated regulatory network to coordinate gene expression across cell types.
Gene Clusters and Co-regulation: Many genes involved in BIA biosynthesis are organized into gene clusters on the chromosomes. For example, opium poppy has distinct gene clusters for the morphine and noscapine (B1679977) branches of the pathway. nih.gov Genes within the same cluster are often co-expressed, suggesting they are under the control of common regulatory elements and transcription factors. nih.gov
Transcription Factors: The primary regulators of gene expression are transcription factors (TFs). Several families of TFs, including MYB, bHLH (basic helix-loop-helix), and WRKY types, have been identified as playing roles in regulating the biosynthesis of secondary metabolites, including alkaloids. nih.govoup.comresearchgate.net In lotus (B1177795) (Nelumbo nucifera), which also produces BIAs, several MYB and bHLH transcription factors were identified as candidate regulators. oup.comresearchgate.net While only a few TFs have been functionally characterized in opium poppy, they are recognized as essential for controlling the expression of the BIA pathway. nih.gov
Heterologous Biosynthesis and Metabolic Engineering Strategies
The reliance on agricultural cultivation of Papaver somniferum for papaverine and its precursors like THP faces challenges related to climate, disease, and supply chain stability. pnas.orgpnas.org Metabolic engineering and heterologous biosynthesis in microorganisms like Saccharomyces cerevisiae offer a promising alternative for a stable and controlled production platform. nih.govconsensus.app
The de novo biosynthesis of (S)-Tetrahydropapaverine in yeast has been successfully demonstrated, representing a significant metabolic engineering achievement. pnas.orgnih.gov This required the reconstruction of a complex, multi-step pathway far removed from the host's native metabolism.
Key strategies employed include:
Pathway Reconstruction: A multi-module approach was used to engineer the yeast strain. This involved introducing a total of 17 heterologous enzymes organized into five modules to produce the key intermediate (S)-reticuline from simple sugars. pnas.org From this platform, further enzymes were introduced to channel flux towards THP. pnas.org
Protein Engineering: Since not all plant enzymes function optimally in yeast or have the desired substrate specificity, protein engineering was essential. A variant of N-methylcoclaurine hydroxylase was engineered to act on coclaurine, and a scoulerine 9-O-methyltransferase was evolved to efficiently perform a necessary methylation step on a non-native substrate, enabling the production of THP. nih.govpnas.orgnih.gov
Improving Pathway Flux: To prevent the loss of pathway intermediates and increase final product titers, native yeast genes were targeted. Knocking out two yeast multidrug resistance (MDR) transporters, SNQ2 and PDR5, which are known to pump foreign molecules out of the cell, resulted in a 15-fold increase in THP accumulation. pnas.orgnih.gov
Optimization of Conditions: Further improvements were achieved by optimizing culture media and using high-copy plasmids for expressing bottleneck enzymes. This combination of strategies led to a 600-fold increase in THP concentration, reaching a final titer of 121 µg/L. nih.govpnas.org
Semisynthesis: Beyond producing THP, researchers have demonstrated a subsequent chemical conversion step. The biosynthesized THP was successfully oxidized to papaverine using hydrogen peroxide, achieving a semisynthetic production route with a yield of approximately 15-16.3%. pnas.orgnih.gov
| Engineering Strategy | Target | Result |
| Pathway Reconstruction | Introduction of 17+ genes in modules | De novo synthesis of BIA precursors |
| Protein Engineering | Scoulerine 9-O-methyltransferase | Enabled O-methylation of a non-native substrate for THP synthesis |
| Host Gene Knockout | MDR Transporters (SNQ2, PDR5) | 15-fold increase in THP titer by reducing intermediate export |
| Process Optimization | High-copy plasmids, media changes | 600-fold total increase in THP titer (to 121 µg/L) |
| Chemical Conversion | Oxidation of biosynthesized THP | Semisynthesis of papaverine with ~15% yield |
Microbial Production Systems (e.g., E. coli, Saccharomyces cerevisiae)
Microorganisms like Escherichia coli and the baker's yeast Saccharomyces cerevisiae have been successfully engineered to produce (R,S)-tetrahydropapaverine. nih.govpnas.org These microbes serve as cellular factories, where the complex biosynthetic pathway for this compound is reconstructed and optimized. nih.govpnas.org Yeast, in particular, is a favored host due to its genetic tractability and compatibility with large-scale fermentation processes. pnas.org
Pathway Reconstruction and Optimization
The de novo biosynthesis of (S)-tetrahydropapaverine in yeast begins with a reconstructed pathway for producing the key intermediate, (S)-reticuline. pnas.org This foundational platform involves the heterologous expression of 17 enzymes from various organisms, organized into five distinct modules integrated into the yeast's chromosome. pnas.org To steer production towards tetrahydropapaverine, the pathway is modified. For instance, the gene encoding PsCNMT (coclaurine N-methyltransferase) is deleted to prevent the N-methylation of pathway intermediates, thereby favoring the production of N-desmethylated compounds like norreticuline. pnas.org
A significant challenge in reconstructing the tetrahydropapaverine pathway was the absence of a known 1-BIA 3′-O-methyltransferase. pnas.org Through screening various plant O-methyltransferases (OMTs), researchers identified that an isoform of TfS9OMT exhibited the desired 3'-O-methylation activity, enabling the conversion of norlaudanine to (S)-norcodamine and ultimately tetrahydropapaverine. pnas.org
In E. coli, a stepwise fermentation approach has been developed to circumvent issues arising from the lack of compartmentalization in bacterial cells. nih.gov This system separates the dopamine (B1211576) production step from the subsequent condensation reaction to form (R,S)-tetrahydropapaveroline (norlaudanosoline), a direct precursor to tetrahydropapaverine. nih.gov This strategy prevents the undesirable oxidation of the final product by tyrosinase, an enzyme essential in the dopamine synthesis step, leading to a significant increase in yield. nih.gov
Enhancing Flux through Engineered Pathways
Further enhancements in yeast have been achieved by optimizing media conditions and increasing the copy number of crucial enzymes. pnas.orgpnas.org For example, increasing the expression of the engineered TfS9OMT variant and modifying the carbon source in the culture medium have been shown to boost tetrahydropapaverine production. pnas.orgnih.gov
Enzyme Engineering for Enhanced Activity on Non-Native Substrates
A cornerstone of successful microbial production of (R,S)-tetrahydropapaverine is the engineering of enzymes to efficiently process substrates that they would not naturally encounter. pnas.orgpnas.org This is particularly crucial when enzymes from different organisms are combined in a single heterologous pathway.
For instance, the E. coli N-methylcoclaurine hydroxylase (EcNMCH) was engineered to exhibit improved activity on coclaurine, a non-native substrate, to facilitate the production of norreticuline. pnas.orgresearchgate.net Similarly, the scoulerine 9-O-methyltransferase (TfS9OMT) was subjected to site-directed and random mutagenesis, as well as DNA shuffling and site-saturation mutagenesis, to create a variant with enhanced catalytic efficiency for the 3'-O-methylation of 1-benzylisoquinoline alkaloids. pnas.orgnih.govresearchgate.net This engineered enzyme was pivotal in achieving de novo biosynthesis of tetrahydropapaverine. pnas.orgresearchgate.net
The following table summarizes key enzymes that have been engineered for the production of (R,S)-Tetrahydropapaverine and its precursors.
| Enzyme | Original Host | Engineered Host | Substrate(s) | Product(s) | Engineering Strategy |
| N-methylcoclaurine hydroxylase (EcNMCH) | Escherichia coli | Saccharomyces cerevisiae | Coclaurine | Norreticuline precursor | Improved activity on non-native substrate |
| Scoulerine 9-O-methyltransferase (TfS9OMT) | Thalictrum flavum | Saccharomyces cerevisiae | Norreticuline, Norlaudanine | (S)-Norcodamine, (S)-Tetrahydropapaverine | Site-directed and random mutagenesis, DNA shuffling, site-saturation mutagenesis for improved catalytic efficiency |
| Norcoclaurine synthase (NCS) | Coptis japonica | Escherichia coli | Dopamine, 4-Hydroxyphenylacetaldehyde (4-HPAA) | (S)-Norcoclaurine | Rational design to enhance catalytic efficiency |
Biocatalytic Cascades for this compound Production
Biocatalytic cascades, which involve a series of enzymatic reactions in a single pot, offer a powerful approach for synthesizing complex molecules like (R,S)-tetrahydropapaverine. pnas.org These cascades can be constructed using either purified enzymes or, more cost-effectively, cell-free extracts of recombinant microorganisms. nih.gov
In the context of tetrahydropapaverine synthesis, a multi-enzyme cascade has been established in yeast, starting from simple sugars and culminating in the final product. pnas.org This intricate cascade involves enzymes from bacteria, plants, and mammals, all functioning in concert within the yeast cell. pnas.org A key reaction in this cascade is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) catalyzed by norcoclaurine synthase (NCS) to form the foundational BIA scaffold. nih.govnih.gov
Chemical Synthesis and Stereochemical Control
Development of Synthetic Methodologies for R,S-Tetrahydropapaverine
The preparation of racemic tetrahydropapaverine is a well-established process, with ongoing research focused on improving efficiency, yield, and purity.
A cornerstone in the synthesis of the tetrahydropapaverine scaffold is the Bischler-Napieralski reaction. rsc.org This classical approach involves a multi-step sequence that begins with the condensation of two key starting materials: homoveratrylamine (2-(3,4-dimethoxyphenyl)ethanamine) and homoveratric acid (3,4-dimethoxyphenylacetic acid). arkat-usa.org
The initial step is the formation of an amide intermediate through the reaction of the amine and carboxylic acid, typically with azeotropic removal of water in a solvent like xylene. arkat-usa.org This amide then undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. arkat-usa.orgmcmaster.ca This cyclization is the core of the Bischler-Napieralski reaction. The resulting dihydroisoquinoline is not isolated in some procedures but is directly reduced to afford the final this compound. google.com The reduction of the imine bond in the dihydroisoquinoline intermediate is commonly achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.com
In a reported practical one-pot process, this compound hydrochloride was prepared from 2-(3,4-dimethoxyphenyl)ethanamine and 3,4-dimethoxybenzeneacetic acid. acs.orgacs.org This optimized method achieved a high yield and purity. The selection of solvents and reagents is crucial for the success of this one-pot synthesis. Solvents such as toluene (B28343) and xylene are often employed for the initial condensation reaction. google.com
The following table summarizes the results of an optimized one-pot synthesis of this compound hydrochloride.
| Scale | Yield | Purity |
| 150 g | 85.4% | 98.1% |
| Data from a practical one-pot process for synthesizing this compound hydrochloride. acs.orgacs.org |
Stereoselective Synthesis of Enantiomers (R- and S-Tetrahydropapaverine)
Due to the chiral nature of many of its target derivatives, the separation of the racemic mixture of tetrahydropapaverine into its individual R- and S-enantiomers, or the direct asymmetric synthesis of one enantiomer, is of paramount importance.
Chiral resolution is a widely used method to separate the enantiomers of this compound. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts with the racemic base. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
A common and effective resolving agent for tetrahydropapaverine is an N-acylated amino acid. For instance, N-acetyl-D-phenylalanine has been successfully used to resolve racemic tetrahydropapaverine. acs.orgacs.orgpatsnap.com In this process, the resolving agent is added to a solution of the racemic base, leading to the preferential crystallization of one diastereomeric salt. Specifically, using a half equivalent of N-acetyl-D-phenylalanine allows for the isolation of the R-tetrahydropapaverine salt. acs.orgacs.org
The following table details the results of a chiral resolution process for obtaining R-Tetrahydropapaverine.
| Scale | Resolving Agent | Yield of R-enantiomer | Enantiomeric Excess (ee) |
| 120 g | N-acetyl-D-phenylalanine (0.5 equiv.) | 28.1% | 98.0% |
| Data from a new resolution process for preparing R-Tetrahydropapaverine. acs.orgacs.org |
Similarly, N-acetyl-L-leucine has been employed as a resolving agent. google.com One patented method describes isolating the S-tetrahydropapaverine with N-acetyl-L-leucine first, and then the R-tetrahydropapaverine is obtained from the mother liquor. google.com Another patent details a process where R-tetrahydropapaverine-N-acetyl-L-leucine salt is prepared and then treated with a base to liberate the free R-tetrahydropapaverine base. googleapis.com
The choice of solvent is also a critical parameter in the resolution process, with solvents like isopropanol (B130326) and acetonitrile (B52724) being utilized. patsnap.comgoogleapis.com
As an alternative to chiral resolution, asymmetric synthesis aims to directly produce a single enantiomer of tetrahydropapaverine, thereby avoiding the loss of 50% of the material as the undesired enantiomer. A highly effective strategy for the asymmetric synthesis of tetrahydropapaverine derivatives is the asymmetric hydrogenation of a prochiral enamine precursor.
This approach often involves the hydrogenation of N-acylated 1-benzylidene-1,2,3,4-tetrahydroisoquinolines. pnas.orgresearchgate.netpnas.org The success of this reaction hinges on the use of a chiral catalyst. Ruthenium complexes bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have proven to be exceptionally effective. pnas.orgresearchgate.net This catalytic system can achieve nearly quantitative yields and high enantiomeric excess (up to 100% ee) for the synthesis of N-protected tetrahydropapaverine. pnas.orgpnas.org The specific enantiomer of BINAP used ((R)- or (S)-BINAP) determines the chirality of the final product. researchgate.net
Another approach to asymmetric synthesis involves the use of chiral auxiliaries. For example, a novel synthetic route to enantiomerically pure 1-benzyltetrahydroisoquinolines has been developed via the reaction of a chiral oxazolo[2,3-a]tetrahydroisoquinoline with a benzyltriisopropoxytitanium compound.
Synthetic Routes to Derivatives and Analogs of this compound
The tetrahydropapaverine scaffold is a versatile platform for the synthesis of a wide array of derivatives and analogs, which have been explored for various pharmacological activities. These modifications typically involve reactions at the secondary amine of the tetrahydroisoquinoline ring.
One area of investigation has been the synthesis of N-substituted piperazinyl carbamoyl (B1232498) and acetyl derivatives of tetrahydropapaverine. nih.gov The general synthetic method for the carbamoyl derivatives involves reacting tetrahydropapaverine with N-substituted piperazines and a carbamoyl imidazole (B134444) intermediate. nih.gov For the acetyl derivatives, tetrahydropapaverine is first acylated, followed by substitution with various piperazinyl moieties. nih.gov
Another class of compounds synthesized are bis-(tetrahydropapaverine) analogs. nih.gov The synthesis of these molecules involves reacting tetrahydropapaverine with various piperazines, diisocyanates, and diisothiocyanates as starting materials. nih.gov For example, N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine was synthesized as part of a series of N-substituted bis-(tetrahydropapaverine) ring systems. nih.gov
Furthermore, aryl substituted N-carbamoyl or N-thiocarbamoyl derivatives of tetrahydropapaverine have been synthesized by reacting tetrahydropapaverine with various aromatic isocyanates or isothiocyanates. arkat-usa.org These synthetic efforts highlight the utility of this compound as a starting material for generating diverse chemical entities with potential therapeutic applications.
Exploration of By-product Formation and Control in Synthesis
The Bischler-Napieralski reaction, a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, can be accompanied by the formation of several by-products. organic-chemistry.org One notable side reaction is the formation of styrenes through a retro-Ritter reaction, which is believed to occur from a nitrilium salt intermediate. organic-chemistry.org The choice of cyclizing agent can also influence the product distribution. For instance, while phosphoryl chloride (POCl₃) is commonly used, the use of phosphorus pentoxide (P₂O₅) can lead to the formation of an unexpected regioisomeric cyclization product. wikipedia.org In the synthesis of a related dihydroisoquinoline, treatment with P₂O₅ resulted in a mixture of the expected product and an "abnormal" product formed via cyclization at the ipso-carbon of the phenyl ring, yielding a spiro intermediate. wikipedia.org
A one-pot synthesis of tetrahydropapaverine hydrochloride has been developed to minimize the need for intermediate purification and to control impurity formation. google.com In this process, the formation of an oxidized impurity (Impurity IVa) and another process-related impurity (Impurity Va) have been identified. google.com The control of these impurities is demonstrated by comparing a one-pot method with a process involving extraction.
| Method | HPLC Content of Intermediate IV (%) | HPLC Content of Oxidized Impurity IVa (%) |
|---|---|---|
| One-Pot Method (Example 2) | 93 | 0.02 |
Data sourced from a patent application detailing a one-pot synthesis method. google.com
| Method | Purity of Final Product (%) | Content of Impurity Va (%) | Detection of Impurity IVa |
|---|---|---|---|
| One-Pot Method (Example 2) | 98.1 | <0.8 | Not Detected |
Data sourced from a patent application detailing a one-pot synthesis method. google.com
The reduction of the 3,4-dihydropapaverine (B1221456) intermediate to tetrahydropapaverine is another critical step where by-product formation can occur. The choice of reducing agent is crucial. For instance, in the asymmetric reduction of 3,4-dihydropapaverine to (S)-norlaudanosine hydrochloride using chiral sodium triacyloxyborohydrides, the chemical yield varied between 57-72%, indicating that a portion of the starting material is converted into other products. rsc.org While the focus of such studies is often on achieving high enantiomeric excess, the chemical yield is an important parameter reflecting the efficiency and selectivity of the reduction, and by extension, the level of by-product formation. rsc.org
Furthermore, in the synthesis of papaverine (B1678415) from 3,4-dihydropapaverine, side reactions during the dehydrogenation step can occur. To prevent side reactions during the generation of 3,4-dihydro Papaverine, an alkalinisation treatment under an inert gas atmosphere can be employed. google.com
Mechanistic and Biochemical Interactions
In Vitro Enzyme Interaction Studies
The interaction of (R,S)-Tetrahydropapaverine with various enzymes has been characterized to understand its biochemical effects. These studies have primarily focused on enzymes involved in its own biosynthesis and in key neurochemical pathways.
The biosynthesis of (R,S)-Tetrahydropapaverine from (S)-reticuline involves the activity of methyltransferase enzymes. While specific data on TfPavNMT and GfTNMT is limited in the provided context, the functional characteristics can be understood through studies of similar enzymes, such as TfS9OMT, a Salutaridine-9-O-methyltransferase from Thalictrum flavum.
In a study focused on the heterologous biosynthesis of tetrahydropapaverine in yeast, the efficiency of the methyltransferase TfS9OMT was a critical factor. nih.gov An optimized version of this enzyme, TfS9OMTOPT, demonstrated significantly higher activity compared to a destabilized version, TfS9OMTDS. In vitro assays revealed that the optimized enzyme produced 55-fold more norcodamine from the substrate norreticuline (B8769265), highlighting that the catalytic efficiency of such methyltransferases is pivotal in the biosynthetic pathway leading to tetrahydropapaverine. nih.gov This underscores the role of specific methyltransferases in the formation of this compound.
(R,S)-Tetrahydropapaverine has been shown to act as an inhibitor of key enzymes involved in the biosynthesis of neurotransmitters. Enzyme kinetic studies have been employed to characterize the nature of this inhibition.
The compound exhibits inhibitory effects on tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis. nih.gov In a study using bovine adrenal TH, tetrahydropapaveroline (B182428) (a closely related compound, also referred to as THP in the study) demonstrated uncompetitive inhibition with respect to the substrate L-tyrosine. nih.gov Uncompetitive inhibition suggests that the inhibitor binds to the enzyme-substrate complex. libretexts.org
Similarly, tetrahydropapaverine inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.gov Kinetic analysis of TPH from murine mastocytoma P815 cells revealed that tetrahydropapaverine acts as an uncompetitive inhibitor with respect to the substrate L-tryptophan and as a non-competitive inhibitor concerning the cofactor DL-6-methyl-5,6,7,8-tetrahydropteridin. nih.gov Non-competitive inhibition implies that the inhibitor can bind to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. libretexts.org
The following table summarizes the kinetic parameters of tetrahydropapaverine's interaction with these enzymes.
Table 1: Enzyme Inhibition Kinetics of Tetrahydropapaverine
| Enzyme | Source | Inhibitor | Substrate | Type of Inhibition | Ki Value | IC50 Value |
|---|---|---|---|---|---|---|
| Tyrosine Hydroxylase (TH) | Bovine Adrenal | Tetrahydropapaveroline | L-Tyrosine | Uncompetitive | 0.30 mM | 153.9 µM |
| Tryptophan Hydroxylase (TPH) | P815 Cells | Tetrahydropapaverine | L-Tryptophan | Uncompetitive | 10.1 µM | 5.7 µM |
| Tryptophan Hydroxylase (TPH) | P815 Cells | Tetrahydropapaverine | DL-6-methyl-5,6,7,8-tetrahydropteridin (Cofactor) | Non-competitive | - | 5.7 µM |
Data sourced from Kim et al. (2005) and Kim et al. (2004). nih.govnih.gov
Molecular Mechanisms within Biological Systems (Preclinical and Cellular Focus)
The biochemical interactions of (R,S)-Tetrahydropapaverine extend to its effects within cellular systems, particularly its modulation of neurochemical pathways and its binding to specific molecular targets.
Dopamine Biosynthesis: (R,S)-Tetrahydropapaverine significantly impacts the dopamine biosynthesis pathway. In studies with PC12 cells, treatment with tetrahydropapaveroline at concentrations of 2.5-10 µM led to a concentration-dependent decrease in intracellular dopamine levels. nih.gov This reduction in dopamine content is attributed, at least in part, to the direct inhibition of tyrosine hydroxylase activity. nih.gov At a concentration of 10 µM, tetrahydropapaveroline inhibited intracellular dopamine content by 21.3% and TH activity by 23.4%. nih.gov Furthermore, tetrahydropapaveroline was found to competitively inhibit the uptake of dopamine in rat brain synaptosomes, with a Ki value of 4.2 x 10-5 M. nih.gov
Serotonin Biosynthesis: The compound also demonstrates a potent inhibitory effect on the serotonin biosynthesis pathway. nih.gov In murine mastocytoma P815 cells, which produce serotonin, tetrahydropapaverine decreased serotonin content in a concentration-dependent manner, with an IC50 value of 6.2 µM. nih.gov This effect is a direct result of the inhibition of tryptophan hydroxylase (TPH), the initial and rate-limiting enzyme in this pathway. The activity of aromatic L-amino acid decarboxylase, the subsequent enzyme in the pathway, was not affected by tetrahydropapaverine. nih.gov
The table below details the inhibitory effects of tetrahydropapaverine on these neurochemical pathways.
Table 2: Effects of Tetrahydropapaverine on Neurotransmitter Biosynthesis
| Pathway | Cell Line | Effect | Concentration | % Inhibition | IC50 |
|---|---|---|---|---|---|
| Dopamine Biosynthesis | PC12 Cells | Decreased intracellular dopamine | 10 µM | 21.3% | - |
| Dopamine Biosynthesis | PC12 Cells | Inhibition of Tyrosine Hydroxylase | 10 µM | 23.4% | - |
| Serotonin Biosynthesis | P815 Cells | Decreased intracellular serotonin | 5.0 µM | 42.1% | 6.2 µM |
| Serotonin Biosynthesis | P815 Cells | Inhibition of Tryptophan Hydroxylase | 7.5 µM | 49.1% | 5.7 µM |
Data sourced from Kim et al. (2005) and Kim et al. (2004). nih.govnih.gov
The molecular interactions of (R,S)-Tetrahydropapaverine and its structural analogs extend to binding with various receptors and transporters. While specific binding data for (R,S)-Tetrahydropapaverine is not extensively detailed in the provided search results, studies on related tetrahydroprotoberberine (THPB) alkaloids offer insights into potential targets. For instance, the THPB alkaloid (±)-stepholidine and its analogs have shown affinity for dopamine (D1, D2, D3) and sigma (σ1, σ2) receptors. nih.govlehman.edu
Docking studies of these related compounds at the D3 receptor suggest that key interactions include an ionic bond between the protonated nitrogen atom and Asp110, as well as hydrogen bonding and hydrophobic interactions with other residues. nih.gov This indicates that the core structure, shared with (R,S)-Tetrahydropapaverine, is conducive to binding at these receptor sites.
Furthermore, tetrahydropapaveroline has been shown to competitively inhibit dopamine uptake in rat brain synaptosomes, suggesting a direct interaction with the dopamine transporter (DAT). nih.gov
The interaction of (R,S)-Tetrahydropapaverine with enzymes and receptors can trigger downstream modulation of cellular signaling pathways. The inhibition of dopamine and serotonin synthesis, for example, directly alters the signaling capacity of these neurotransmitter systems.
While specific studies detailing the broader cellular pathway modulation by (R,S)-Tetrahydropapaverine are not extensively covered in the initial search results, the effects on neurotransmitter levels imply a significant impact on pathways regulated by dopamine and serotonin. These can include pathways related to mood, motor control, and neuroendocrine function. For instance, alterations in dopamine signaling are known to affect pathways involving protein kinase C (PKC) and trace amine-associated receptor 1 (TAAR1). mdpi.com Similarly, changes in serotonin levels can influence a multitude of cellular processes, including immune responses through the modulation of cytokine production. mdpi.com Further research is required to elucidate the specific downstream cellular pathways directly modulated by (R,S)-Tetrahydropapaverine.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of R,S-tetrahydropapaverine, enabling both the separation of the compound from complex matrices and the resolution of its constituent enantiomers.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification of tetrahydropapaverine. The development of a robust HPLC method involves a systematic approach to optimize the separation of the analyte from potential impurities and matrix components. sigmaaldrich.com
A typical HPLC method for the analysis of this compound would be a reversed-phase method. nih.govnih.gov Preliminary studies would involve screening different stationary phases, such as C8 and C18 columns, and various mobile phase compositions. nih.gov An isocratic elution, which uses a constant mobile phase composition, is often preferred for its simplicity and reproducibility. nih.govnih.gov
The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govnih.gov The flow rate is optimized to achieve a balance between analysis time and separation efficiency. Detection is typically performed using a UV detector at a wavelength where tetrahydropapaverine exhibits strong absorbance, for instance, around 280-290 nm. researchgate.net
A well-developed HPLC method should provide a sharp, symmetrical peak for tetrahydropapaverine, well-resolved from any other components in the sample. nih.gov The retention time of the analyte under defined conditions is a key parameter for its identification.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
This table represents a hypothetical set of parameters and would require experimental optimization.
Since this compound is a racemic mixture, the separation and quantification of its individual enantiomers, (R)- and (S)-tetrahydropapaverine, is critical, particularly in stereoselective synthesis and pharmacological research. nih.gov This is achieved using chiral chromatography, a specialized form of HPLC. chiralpedia.com
Direct chiral separation is the most common approach, utilizing a chiral stationary phase (CSP). chiralpedia.com CSPs are designed to have stereospecific interactions with the enantiomers, leading to differential retention and, thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating a broad range of chiral compounds. chromatographyonline.comnih.gov
The development of a chiral HPLC method involves screening various CSPs and mobile phase systems. sigmaaldrich.com Normal-phase, reversed-phase, and polar organic modes can be employed. sigmaaldrich.comchromatographyonline.com The polar organic mode, using mobile phases like acetonitrile or methanol (B129727) with acidic and basic additives, is often successful for the resolution of basic compounds like tetrahydropapaverine. nih.gov The resolution factor (Rs) is a critical parameter in chiral separations, with a value of ≥ 1.5 indicating baseline separation of the two enantiomer peaks. rasayanjournal.co.in The assessment of enantiomeric purity is crucial, especially when one enantiomer is the desired product and the other is considered an impurity. mdpi.comnih.gov
Table 2: Representative Chiral HPLC System for Enantiomeric Resolution
| Parameter | Description |
| Chiral Stationary Phase (CSP) | e.g., Immobilized amylose or cellulose-based CSP |
| Mobile Phase | Polar Organic Mode: e.g., Acetonitrile/Methanol with additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) |
| Detection | UV at 285 nm |
| Flow Rate | Optimized for best resolution (e.g., 0.5-1.0 mL/min) |
| Goal | Achieve baseline resolution (Rs ≥ 1.5) between (R)- and (S)-tetrahydropapaverine peaks |
This table outlines a general strategy; specific conditions would be determined through experimental screening.
Spectroscopic Characterization for Structural Elucidation in Research
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound, providing detailed information about its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules like tetrahydropapaverine. hyphadiscovery.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular structure. mdpi.comnih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are all used in the assignment. For tetrahydropapaverine, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the tetrahydroisoquinoline ring system.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).
Two-dimensional NMR techniques are used to establish connectivity between atoms. For instance, a COSY (Correlation Spectroscopy) spectrum reveals proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is particularly valuable as it shows correlations between protons and carbons over two to three bonds, helping to connect the different fragments of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Data for Tetrahydropapaverine
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) |
| Aromatic-H | 6.5 - 7.0 | Aromatic C-H | 110 - 125 |
| Methoxy-H (OCH₃) | 3.8 - 3.9 | Aromatic C-O | 145 - 150 |
| Aliphatic-H (CH, CH₂) | 2.5 - 4.5 | Methoxy C | 55 - 60 |
| NH | 1.5 - 2.5 (broad) | Aliphatic C | 25 - 60 |
Note: These are approximate chemical shift ranges. Actual values are dependent on the solvent and specific molecular environment. Data is based on general values for similar structures. rsc.orgresearchgate.netrsc.org
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. youtube.comlibretexts.org In the context of biosynthesis research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. nih.govnih.gov
In studies investigating the biosynthesis of tetrahydropapaverine, LC-MS/MS can be used to identify and quantify pathway intermediates in complex biological matrices, such as yeast or plant extracts. researchgate.net The technique couples the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS experiment, the parent ion (or molecular ion, [M+H]⁺ for tetrahydropapaverine) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then detected in the second mass analyzer. nih.gov The fragmentation pattern is like a fingerprint for the molecule. For tetrahydropapaverine, a primary fragmentation would be the cleavage of the benzyl (B1604629) group, a characteristic fragmentation for benzylisoquinoline alkaloids. researchgate.netmiamioh.edu By monitoring specific mass transitions (parent ion → fragment ion), researchers can selectively detect and quantify tetrahydropapaverine and its precursors with high confidence, even at very low concentrations. researchgate.net
Table 4: Expected Mass Spectrometry Data for Tetrahydropapaverine
| Parameter | Value |
| Molecular Formula | C₂₀H₂₅NO₄ |
| Molecular Weight | 343.42 g/mol |
| [M+H]⁺ (Monoisotopic Mass) | 344.1805 m/z |
| Key MS/MS Fragment Ion | 192 m/z (corresponding to the dimethoxy-tetrahydroisoquinoline moiety after cleavage of the dimethoxybenzyl group) |
Data derived from the molecular structure and common fragmentation patterns of benzylisoquinoline alkaloids. researchgate.netnih.gov
Validation of Analytical Procedures for Research Applications
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. nih.govresearchgate.net For research applications involving the quantification of this compound, method validation ensures the reliability, reproducibility, and accuracy of the obtained results. nih.govnih.gov The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). mdpi.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be close to 1.0. nih.govresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a placebo or blank matrix. researchgate.netresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility. researchgate.netrasayanjournal.co.in
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.net
Table 5: Typical Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Robustness | System suitability parameters remain within acceptable limits. |
These criteria are based on general ICH guidelines and may be adapted depending on the specific application. nih.govresearchgate.net
Application of Isotopic Labeling and Tracer Studies in Biosynthesis Research
Isotopic labeling and tracer studies are indispensable tools in the field of biochemistry for elucidating the complex biosynthetic pathways of natural products. These methodologies allow researchers to track the metabolic fate of precursor molecules as they are converted into intricate downstream compounds. In the study of (R,S)-Tetrahydropapaverine and its related benzylisoquinoline alkaloids, such techniques have been pivotal in revising long-standing hypotheses and establishing the true sequence of biochemical reactions.
For many years, the biosynthesis of papaverine (B1678415) was believed to follow a pathway where norlaudanosoline (also known as tetrahydropapaveroline) served as the central precursor. nih.govwustl.edu This hypothesis suggested that norlaudanosoline would undergo a series of O-methylations to form norlaudanine and then norlaudanosine, which would ultimately lead to tetrahydropapaverine before its final aromatization to papaverine. nih.govresearchgate.net
However, modern research employing stable isotope-labeled precursors has led to a significant revision of this proposed pathway. nih.govwustl.edu Through feeding experiments with 8-day-old Papaver (poppy) seedlings, scientists were able to trace the incorporation of labeled compounds into downstream alkaloids, providing direct evidence for a different biosynthetic route. nih.govwustl.edu These in vivo studies conclusively demonstrated that the central and earliest benzylisoquinoline alkaloid in this pathway is not the tetraoxygenated norlaudanosoline, but rather the trihydroxylated (S)-norcoclaurine. nih.govwustl.edu (S)-norcoclaurine is formed from the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.org
The pivotal intermediate derived from (S)-norcoclaurine is (S)-reticuline, which is the established branch-point precursor for most major poppy alkaloids. nih.govwustl.edu To investigate its role in papaverine biosynthesis, tracer studies using [1-¹³C, N-¹³CH₃]-(S)-reticuline were conducted. nih.gov The results of these experiments reshaped the understanding of how tetrahydropapaverine is formed.
The currently accepted N-methylated pathway, as confirmed by these isotopic labeling studies, is as follows:
The pathway to papaverine begins with the methylation of (S)-reticuline, which generates (S)-laudanine. nih.govwustl.edu
A subsequent methylation at the 3' position of (S)-laudanine yields laudanosine (B1674548). nih.govwustl.edu
In a crucial step, laudanosine undergoes N-demethylation to produce tetrahydropapaverine. nih.govwustl.edu
Finally, tetrahydropapaverine is oxidized to 1,2-dihydropapaverine, an intermediate that is then further dehydrogenated to form the aromatic alkaloid papaverine. nih.govwustl.edu
This evidence confirms that (S)-tetrahydropapaverine is an intermediate in the biosynthesis of papaverine and that the previously hypothesized precursor, norreticuline (B8769265), does not play a role in this specific pathway. nih.gov The final oxidation of (S)-tetrahydropapaverine is catalyzed by a flavoprotein oxidase, which may be the same enzyme, dihydrobenzophenanthridine oxidase (DBOX), that participates in sanguinarine (B192314) biosynthesis. pnas.orgebi.ac.uk
The elucidation of this pathway has been further supported by research in metabolic engineering, where the biosynthetic pathway has been reconstructed in microorganisms like yeast (S. cerevisiae). pnas.orgnih.gov These studies not only confirm the identity and sequence of intermediates but also allow for the quantification of metabolic flux and product titers, as shown by the production of key intermediates in engineered strains. nih.gov
Data Tables
| Feature | Historical Hypothesis | Revised Pathway (Isotope-Tracer Confirmed) |
|---|---|---|
| Primary Precursor | Norlaudanosoline (Tetrahydropapaveroline) | (S)-Reticuline |
| Initial Intermediate Type | N-desmethylated (Norreticuline) | N-methylated ((S)-Reticuline) |
| Key Transformation to THP | O-methylation of Norlaudanosoline derivatives | N-demethylation of Laudanosine |
| Supporting Evidence | Theoretical postulation | Stable isotope labeling studies in Papaver plants nih.govwustl.edu |
| Order | Compound | Key Transformation |
|---|---|---|
| 1 | (S)-Reticuline | Branch-point precursor |
| 2 | (S)-Laudanine | Methylation of (S)-Reticuline |
| 3 | Laudanosine | Methylation of (S)-Laudanine |
| 4 | (R,S)-Tetrahydropapaverine | N-demethylation of Laudanosine |
| 5 | 1,2-Dihydropapaverine | Oxidation of Tetrahydropapaverine |
| 6 | Papaverine | Dehydrogenation of 1,2-Dihydropapaverine |
| Compound Produced | Engineered Strain | Reported Titer (µg/L) |
|---|---|---|
| Norreticuline | CSY1172 | 5.85 (±1.04) |
| Norlaudanine | CSY1174 | ~20 |
| (S)-Tetrahydropapaverine (THP) | CSY1361 (optimized) | 121 (±3.00) |
Q & A
Q. How can researchers design collaborative studies to explore this compound’s potential in polypharmacology?
- Methodological Answer : Form interdisciplinary teams to integrate omics data (proteomics, metabolomics) with high-throughput screening (HTS). Use network pharmacology to identify multi-target interactions. Establish shared data repositories with standardized metadata (e.g., FAIR principles) to enable cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
